3,3'-(Pyridine-3,5-diyl)dibenzoic acid
Overview
Description
3,3'-(Pyridine-3,5-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C19H13NO4 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Condensed Heterocyclic Systems : This compound is utilized in the synthesis of condensed heterocyclic systems based on thioindoxyl (Dorofeenko et al., 1976).
Chemical Engineering Applications : Its three-dimensional network structure and hydrogen bonding suggest potential applications in chemical engineering (Dong et al., 2011).
Fuel Cell Performance Enhancement : Higher content of PyA in pyridine-polybenzimidazole binder enhances fuel cell performance and provides more binding sites for H3PO4 in gas diffusion electrodes (Su et al., 2014).
Catalysis in Organic Synthesis : The ionic liquid sulfonic acid functionalized pyridinium chloride derived from this compound is used in the synthesis of tetrahydrobenzo[b]pyran derivatives in a one-pot three-component condensation reaction (Zolfigol et al., 2015).
Applications in Chemistry and Biology : Triorganostannyl esters of derivatives of this compound have potential applications in both chemistry and biology (Tzimopoulos et al., 2010).
DNA Binding Agents : Derivatives of this compound exhibit significantly higher binding affinities to double-stranded DNA, making them effective as DNA binding agents (Chaudhuri et al., 2007).
Supramolecular Chemistry : Pyridine adducts of derivatives of this compound can form supramolecular assemblies with different crystal structures and molecular ratios (Arora et al., 2005).
High-Temperature Fuel Cell Applications : Pyridine-based polybenzimidazole membranes from the PPA process are feasible for high-temperature fuel cell applications (Xiao et al., 2005).
Properties
IUPAC Name |
3-[5-(3-carboxyphenyl)pyridin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-3-12(7-14)16-9-17(11-20-10-16)13-4-2-6-15(8-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIXVHACOAZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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